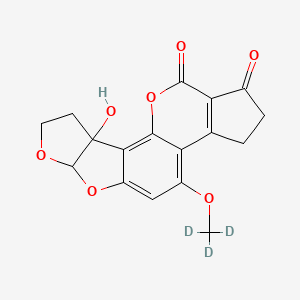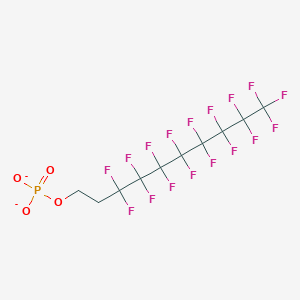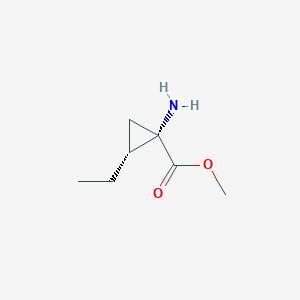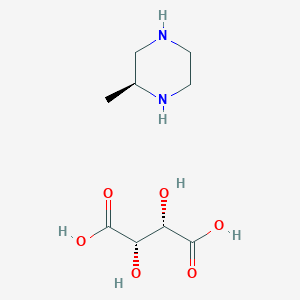
Aflatoxin M2-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aflatoxin M2-d3 is a deuterated analog of Aflatoxin M2, a mycotoxin produced by certain species of Aspergillus fungi, particularly Aspergillus flavus and Aspergillus parasiticus . Aflatoxins are secondary metabolites known for their potent carcinogenic properties. Aflatoxin M2 is a hydroxylated metabolite of Aflatoxin B2 and is commonly found in dairy products as a result of the metabolic conversion of Aflatoxin B2 in animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aflatoxin M2-d3 involves the incorporation of deuterium atoms into the molecular structure of Aflatoxin M2. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Chemical Synthesis: Starting from deuterated precursors and constructing the this compound molecule through a series of chemical reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents and solvents. The process requires stringent control of reaction conditions to ensure the incorporation of deuterium atoms and to maintain the integrity of the aflatoxin structure .
Chemical Reactions Analysis
Types of Reactions: Aflatoxin M2-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, often catalyzed by enzymes or chemical oxidants.
Reduction: Reduction of specific functional groups within the molecule.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated or ketone-containing derivatives .
Scientific Research Applications
Aflatoxin M2-d3 has several scientific research applications, including:
Chemistry: Used as a standard in analytical chemistry for the detection and quantification of aflatoxins in various samples.
Biology: Studied for its effects on cellular processes and its role in fungal metabolism.
Medicine: Investigated for its toxicological properties and potential health impacts.
Industry: Used in the development of detection methods for aflatoxin contamination in food and feed products.
Mechanism of Action
Aflatoxin M2-d3 exerts its effects through several mechanisms:
DNA Binding: Forms adducts with DNA, leading to mutations and carcinogenesis.
Oxidative Stress: Induces the production of reactive oxygen species, causing cellular damage.
Enzyme Inhibition: Inhibits various enzymes involved in cellular metabolism and detoxification.
Comparison with Similar Compounds
Aflatoxin B1: The most potent and well-studied aflatoxin, known for its strong carcinogenic properties.
Aflatoxin B2: A precursor to Aflatoxin M2, also produced by Aspergillus species.
Aflatoxin G1 and G2: Other aflatoxins with similar structures but different toxicological profiles.
Uniqueness: Aflatoxin M2-d3 is unique due to the incorporation of deuterium atoms, which can alter its physical and chemical properties. This makes it valuable for specific analytical and research applications where isotopic labeling is required .
Properties
IUPAC Name |
3-hydroxy-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h6,16,20H,2-5H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLKWHFMUPJCJY-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(CCO5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(CCO5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B1147486.png)
![(2R)-4-Methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid](/img/structure/B1147487.png)

![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)
![Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1R-[1alpha,2alpha(S*)]]- (9CI)](/img/new.no-structure.jpg)




![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)


![[(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate](/img/structure/B1147509.png)
